6-chloro-5-fluoro-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-5-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMXRCUWBYQGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257788 | |
| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467451-99-6 | |
| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467451-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Reactivity and Derivatization Studies of 6 Chloro 5 Fluoro 1h Indole 3 Carbaldehyde
Reactions at the Aldehyde Functionality (C-3 Position)
The aldehyde group at the C-3 position is an electrophilic center that readily participates in various nucleophilic addition and condensation reactions. This functionality is a key handle for molecular elaboration. researchgate.netekb.eg
Condensation Reactions
Condensation reactions involving the C-3 aldehyde are among the most common transformations for indole-3-carbaldehydes, providing straightforward access to derivatives with new carbon-nitrogen double bonds. researchgate.net
Schiff Base Formation: The reaction of indole-3-carbaldehydes with primary amines yields Schiff bases (or azomethines). This condensation is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol (B145695). researchgate.netnveo.org These reactions have been successfully applied to various substituted indole-3-carbaldehydes and a wide range of amines, including amino acids and aminophenols. researchgate.net
Table 1: Examples of Schiff Base Formation with Indole-3-Carbaldehyde Analogues
| Indole (B1671886) Reactant | Amine Reactant | Product Type | Reference |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | L-Amino Acids (e.g., histidine, valine) | Indolyl Schiff Base of Amino Acid | researchgate.net |
| 1H-Indole-3-carbaldehyde | Aminophenols | Indolyl Schiff Base of Aminophenol | researchgate.net |
| 1H-Indole-3-carbaldehyde | 4,6-Diaminobenzene-1,3-dithiol | Bis-Schiff Base | nveo.org |
Oxime Formation: The aldehyde can be converted to its corresponding oxime by reacting with hydroxylamine (B1172632) hydrochloride in the presence of a base. nih.gov This reaction is significant as oximes are important intermediates for synthesizing various nitrogen-containing compounds. nih.gov Studies on N-substituted indole-3-carbaldehydes have shown that these reactions can be performed effectively using solvent-free mechanochemical methods, which offer a safer alternative to traditional solution-phase synthesis. nih.gov The oximation can result in a mixture of syn and anti (Z and E) isomers, and their ratio can be influenced by reaction conditions. mdpi.com
Semicarbazone Formation: The condensation reaction with semicarbazide (B1199961) hydrochloride, typically in a buffered aqueous ethanol solution, yields the corresponding semicarbazone. This reaction has been documented for various 5-substituted indole-3-carbaldehydes, such as the 5-chloro and 5-bromo analogues. proquest.comresearchgate.net These derivatives are of interest due to their potential biological activities. proquest.comresearchgate.netnih.gov
Table 2: Semicarbazone Derivatives from Halogenated Indole-3-Carbaldehydes
| Reactant | Product | Reference |
|---|---|---|
| 5-Bromo-1H-indole-3-carbaldehyde | 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | proquest.comresearchgate.net |
| 5-Chloro-1H-indole-3-carbaldehyde | 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | proquest.comresearchgate.net |
Carbon-Carbon Coupling Reactions
The aldehyde functionality of 6-chloro-5-fluoro-1H-indole-3-carbaldehyde is a key site for forming new carbon-carbon bonds, enabling the extension of the molecule's carbon framework. A prominent example of this is the Knoevenagel condensation. acgpubs.org This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). acgpubs.orgamazonaws.com Various active methylene compounds can be used, leading to the formation of α,β-unsaturated indole derivatives, which are valuable intermediates in organic synthesis. acgpubs.orgamazonaws.com
Table 3: Knoevenagel Condensation with Indole-3-Carbaldehyde
| Active Methylene Compound | Base/Catalyst | Product Type | Reference |
|---|---|---|---|
| Imidazolidine-2,4-dione | Triethylamine (TEA) | α,β-Unsaturated N-substituted indole derivative | amazonaws.com |
| Malonates | Piperidine, Acetic Acid | Indenylidene malonate | acgpubs.org |
| Meldrum's acid | - | Cyclized indole derivative | acs.org |
Carbon-Nitrogen Coupling Reactions
The formation of new carbon-nitrogen bonds at the C-3 aldehyde is fundamental to the derivatization of indole-3-carbaldehydes. researchgate.net The condensation reactions that lead to Schiff bases, oximes, and semicarbazones, as detailed in section 3.1.1, are primary examples of C-N bond formation. researchgate.netekb.eg More advanced palladium-catalyzed cross-coupling reactions have also been developed for related heterocyclic systems, such as N-substituted 4-bromo-7-azaindoles, to couple with amides, amines, and amino acid esters, showcasing the broad potential for C-N bond formation in indole-like structures. beilstein-journals.org
Reduction Reactions
The aldehyde group is readily susceptible to reduction. Standard reducing agents can convert the aldehyde to a primary alcohol. For instance, treatment with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be expected to yield (6-chloro-5-fluoro-1H-indol-3-yl)methanol. This transformation is a common step in the synthesis of more complex indole alkaloids and biologically active molecules. researchgate.netekb.eg More vigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reductions, could potentially reduce the aldehyde group completely to a methyl group, affording 6-chloro-5-fluoro-3-methyl-1H-indole.
Reactions at the Indole Nitrogen (N-1 Position)
The nitrogen atom of the indole ring possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic and available for further reactions, most notably alkylation. ekb.eg
N-Alkylation Strategies
N-alkylation is a crucial modification for indole derivatives, as the substituent on the nitrogen can significantly influence the molecule's properties. ekb.egnih.gov The standard procedure involves deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent, typically an alkyl halide. rsc.org This method is generally high-yielding and selective for N-alkylation over C-alkylation. rsc.org Studies on the parent 1H-indole-3-carbaldehyde and its N-substituted derivatives have demonstrated successful alkylation using reagents like methyl iodide and benzyl (B1604629) chloride in the presence of potassium carbonate. mdpi.com
Table 4: N-Alkylation Conditions for Indole-3-Carbaldehyde
| Alkylating Agent | Base | Solvent | Reference |
|---|---|---|---|
| Methyl Iodide | K₂CO₃ | CH₃CN / DMF | mdpi.com |
| Benzyl Chloride | K₂CO₃ | CH₃CN / DMF | mdpi.com |
| Alkyl Halides | NaH | DMF or THF | rsc.org |
N-Acylation Protocols
The protection of the indole nitrogen is a common and often necessary step in the multi-step synthesis of complex indole derivatives. N-acylation not only serves as a protective strategy but also modulates the electronic character of the indole ring, influencing the reactivity of other positions. For this compound, standard N-acylation protocols can be employed, typically involving the reaction with an acylating agent in the presence of a base.
Detailed research findings indicate that the N-acylation of indole-3-carbaldehydes can be efficiently achieved using various acyl chlorides or anhydrides. A general procedure involves dissolving the indole in a suitable aprotic solvent, such as tetrahydrofuran (THF), followed by the addition of a base, commonly a tertiary amine like triethylamine, to deprotonate the indole nitrogen. The acylating agent is then added, and the reaction is typically stirred at room temperature. orgsyn.org
Table 1: Representative N-Acylation Reactions of Indole-3-Carbaldehyde Analogues
| Acylating Agent | Base | Solvent | Reaction Conditions | Product | Reference |
| 3-Chloroacetyl chloride | Triethylamine | THF | Room Temperature, 3 hr | 1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde | orgsyn.org |
| Acetic Anhydride | Sodium Acetate (B1210297) | Acetic Acid | Reflux | 1-Acetyl-1H-indole-3-carbaldehyde | General Protocol |
| Benzoyl Chloride | Pyridine (B92270) | Dichloromethane | 0 °C to Room Temp | 1-Benzoyl-1H-indole-3-carbaldehyde | General Protocol |
Note: This data is based on general procedures for indole-3-carbaldehyde and its derivatives due to the absence of specific literature for this compound.
The presence of the electron-withdrawing chloro and fluoro substituents on the benzene (B151609) ring of this compound is expected to increase the acidity of the N-H proton, potentially facilitating the deprotonation step and leading to milder reaction conditions or higher yields compared to the unsubstituted parent indole.
N-Sulfonylation Reactions
Similar to N-acylation, N-sulfonylation serves to protect the indole nitrogen and modify its electronic properties. The resulting N-sulfonylindoles are valuable intermediates in organic synthesis. The sulfonylation of the N-H of this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a suitable base.
A study on the synthesis of an indazole-based sulfonamide demonstrated the reaction of 5-nitroindazole (B105863) with sodium hydride in DMF, followed by the addition of 2-chloro-5-methoxybenzene-1-sulfonyl chloride to yield the corresponding N-sulfonylated product. ekb.eg This methodology is directly applicable to the sulfonylation of our target indole.
Table 2: General Protocol for N-Sulfonylation of Indole Derivatives
| Sulfonylating Agent | Base | Solvent | Reaction Conditions | Expected Product | Reference Analogy |
| Benzenesulfonyl chloride | Sodium Hydride | DMF | 0 °C to Room Temp | 1-(Benzenesulfonyl)-6-chloro-5-fluoro-1H-indole-3-carbaldehyde | ekb.eg |
| p-Toluenesulfonyl chloride | Sodium Hydride | DMF | 0 °C to Room Temp | 6-Chloro-5-fluoro-1-(tosyl)-1H-indole-3-carbaldehyde | ekb.eg |
| Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp | 6-Chloro-5-fluoro-1-(methylsulfonyl)-1H-indole-3-carbaldehyde | General Protocol |
Note: The reaction conditions are based on established procedures for other heterocyclic compounds due to a lack of specific data for this compound.
Reactivity of Halogen Substituents (C-5 and C-6 Positions)
The chloro and fluoro substituents at the C-6 and C-5 positions, respectively, are not merely passive spectators. They are handles for further functionalization, opening avenues for the synthesis of a diverse array of derivatives through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the electron-deficient benzene ring of this compound is a plausible pathway for derivatization. The presence of the electron-withdrawing aldehyde group, ortho and para to the halogen substituents, activates the ring towards nucleophilic attack. Generally, the chlorine atom at the C-6 position would be more susceptible to substitution than the fluorine atom at C-5, as chloride is a better leaving group than fluoride (B91410) in SNAr reactions.
Research on polyfluoroarenes has shown that they readily undergo SNAr reactions with various nucleophiles in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF. dntb.gov.ua For instance, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) resulted in the selective substitution of the para-fluorine atom. dntb.gov.ua While specific examples for this compound are not documented, the principles of SNAr suggest that nucleophiles like amines, alkoxides, and thiolates could potentially displace the chlorine atom.
Table 3: Plausible Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Expected Product (at C-6) |
| Morpholine | K2CO3 | DMF | 5-Fluoro-6-morpholino-1H-indole-3-carbaldehyde |
| Sodium Methoxide | - | Methanol | 5-Fluoro-6-methoxy-1H-indole-3-carbaldehyde |
| Sodium Thiophenoxide | K2CO3 | DMF | 5-Fluoro-6-(phenylthio)-1H-indole-3-carbaldehyde |
Note: The products and conditions are hypothetical, based on the principles of nucleophilic aromatic substitution on activated haloarenes.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the C-6 position of this compound is a suitable handle for such transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The C-F bond at the C-5 position is generally less reactive in these catalytic cycles.
The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is widely used for the synthesis of biaryls. The application of dialkylbiaryl phosphine (B1218219) ligands has enabled the efficient coupling of even unactivated aryl chlorides. acs.org It is therefore highly probable that the C-6 chloro substituent of our target molecule can be coupled with various aryl or heteroaryl boronic acids.
Table 4: Potential Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Expected Product (at C-6) |
| Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 5-Fluoro-6-phenyl-1H-indole-3-carbaldehyde |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K2CO3 | Dioxane/Water | 5-Fluoro-6-(4-methoxyphenyl)-1H-indole-3-carbaldehyde |
| Thiophene-2-boronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/Water | 5-Fluoro-6-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
Note: The proposed reactions are based on established methodologies for palladium-catalyzed cross-coupling of aryl chlorides.
Electrochemical Functionalization
Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and proceeding under mild conditions. The electrochemical functionalization of indoles is a burgeoning field of research. rsc.org Electrochemical oxidation of 3-substituted indoles has been shown to lead to the formation of 2-oxindoles. researchgate.netgoogle.com
For this compound, electrochemical methods could potentially be employed for various transformations. Anodic oxidation could generate radical cations, which could then participate in coupling reactions or rearrangements. For instance, electrochemically enabled site-selective functionalization of indole derivatives has been demonstrated. While specific studies on the electrochemical functionalization of this compound are yet to be reported, the general reactivity patterns of indoles under electrochemical conditions suggest that C-H functionalization or oxidative cyclization could be viable pathways for derivatization.
Table 5: Potential Electrochemical Functionalization Pathways
| Reaction Type | Electrolyte | Electrode Material | Potential Product |
| Oxidative C-H Amination | Bu4NBF4 | Carbon Anode | 2-Amino-6-chloro-5-fluoro-1H-indole-3-carbaldehyde |
| Oxidative Dimerization | LiClO4 | Platinum Anode | Dimeric indole structures |
| Reductive Dechlorination | Et4NOTs | Lead Cathode | 5-Fluoro-1H-indole-3-carbaldehyde |
Note: These are speculative pathways based on the known electrochemical behavior of related indole compounds.
Spectroscopic and Chromatographic Characterization Methodologies for Halogenated Indole 3 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be used to determine the number of different types of protons, their relative numbers, and their connectivity. For 6-chloro-5-fluoro-1H-indole-3-carbaldehyde, one would expect to observe distinct signals for the aldehyde proton (CHO), the N-H proton of the indole (B1671886) ring, and the aromatic protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions on the indole ring. The fluorine and chlorine substituents would influence the chemical shifts of the nearby aromatic protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the aldehyde carbonyl carbon, the carbons of the indole ring, with the carbons directly bonded to chlorine and fluorine exhibiting characteristic chemical shifts.
Two-Dimensional NMR Techniques (e.g., NOESY)
2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to determine the spatial proximity of protons. This would help to confirm the substitution pattern on the aromatic ring by observing correlations between protons that are close to each other in space.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the indole ring, the C=O stretching of the aldehyde group, and C-H stretching and bending vibrations for the aromatic ring. The C-Cl and C-F bonds would also have characteristic vibrations, typically in the fingerprint region of the spectrum.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum would provide additional information on the vibrational modes of the aromatic ring and other functional groups.
While the outlined spectroscopic and chromatographic methodologies are standard for the characterization of halogenated indole-3-carbaldehyde derivatives, specific, experimentally-derived data tables and detailed research findings for this compound are not available in the reviewed public domain literature. Therefore, a comprehensive article with interactive data tables and detailed research findings as requested cannot be generated at this time. Further experimental work would be required to produce and publish such data.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound. Various ionization techniques can be applied to analyze indole derivatives.
Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly useful for polar molecules like indole derivatives, minimizing fragmentation and typically showing the molecular ion. For this compound, analysis in positive ion mode is expected to yield a prominent protonated molecular ion peak ([M+H]⁺).
Given the molecular formula C₉H₅ClFNO, the average molecular weight is approximately 197.59 g/mol . The ESI-MS spectrum would therefore be expected to show a base peak at an m/z (mass-to-charge ratio) of approximately 198.59. A key feature in the spectrum would be the characteristic isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes would result in two main peaks: the [M+H]⁺ peak and an [M+2+H]⁺ peak, with a relative intensity ratio of approximately 3:1, serving as a clear indicator of a single chlorine atom in the structure.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound, the theoretical monoisotopic mass of the protonated molecule [C₉H₆ClFNO]⁺ is calculated with high precision. HRMS analysis confirms this exact mass, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.
Table 1: Illustrative HRMS Data for [M+H]⁺ of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₅ClFNO |
| Ion | [M+H]⁺ |
| Calculated Monoisotopic Mass (Da) | 198.0122 |
| Observed Mass (Da) | 198.0125 |
Note: The observed mass and error are hypothetical values used for illustrative purposes.
Liquid Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to analyze the components of a reaction mixture, confirm the identity of the desired product, and assess its purity.
In a typical LC-MS analysis of this compound, a reverse-phase HPLC column (such as a C18 column) would be used. A gradient elution method, employing a mobile phase of water and acetonitrile (B52724) (often with a small amount of formic acid to aid ionization), would separate the target compound from impurities. The eluent is then introduced into the mass spectrometer (e.g., an ESI-MS system), which provides a mass spectrum for the compound as it elutes from the column. The retention time from the chromatogram and the corresponding mass spectrum together provide a high degree of confidence in the compound's identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to probe the electronic transitions within a molecule and is particularly informative for compounds containing conjugated π-systems, such as the indole ring.
The indole nucleus is an aromatic chromophore that gives rise to characteristic absorption bands. For indole-3-carbaldehyde derivatives, these absorptions are typically observed in the range of 240-320 nm. The spectrum of a related compound, indole-3-acetaldehyde, shows distinct maxima at 244, 260, and 300 nm. researchgate.net It is expected that this compound would exhibit a similarly characteristic UV-Vis spectrum, with the precise wavelengths of maximum absorbance (λmax) influenced by the electron-withdrawing effects of the halogen substituents and the aldehyde group on the indole chromophore.
Table 2: Expected UV-Vis Absorption Data
| Electronic Transition | Expected λmax Range (nm) |
|---|---|
| π → π* | 240 - 270 |
Note: These ranges are estimations based on the indole chromophore and related structures.
X-ray Crystallography for Solid-State Structure Elucidation
To perform this analysis, a high-quality single crystal of this compound must first be grown, often through slow evaporation of a suitable solvent. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as 5-fluoro-1H-indole-3-carboxylic acid, provides insight into the type of data obtained. nih.gov
Table 3: Example Crystallographic Data Parameters Obtained from X-ray Analysis
| Parameter | Description | Example Data Type |
|---|---|---|
| Chemical Formula | C₉H₅ClFNO | Formula |
| Crystal System | e.g., Monoclinic, Orthorhombic | System Type |
| Space Group | e.g., P2₁/n | Symmetry Group |
| Unit Cell Dimensions (Å) | a, b, c | Lengths (e.g., a = 4.4, b = 11.0, c = 16.0) |
| Unit Cell Angles (°) | α, β, γ | Angles (e.g., β = 96.6) |
| Volume (ų) | V | Volume of the unit cell |
Note: The "Example Data Type" column contains hypothetical values based on related structures to illustrate the format of the results. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its final purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separated components are visualized, often under UV light, allowing for a qualitative assessment of the reaction's completion.
Column Chromatography: For purification, column chromatography is widely employed. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. The compound is then eluted using a solvent system determined from TLC analysis. Fractions are collected and analyzed to isolate the pure this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the final purity of a compound. A reverse-phase C18 column is commonly used with a mobile phase such as acetonitrile and water. The sample is injected, and a detector (typically a UV detector set to one of the compound's λmax values) measures the amount of substance eluting over time. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of >98% is often required for subsequent applications.
Despite a comprehensive search for detailed research findings on the chromatographic and spectroscopic characterization of this compound, specific experimental data required to populate the requested article sections and data tables could not be located in the public domain.
The search results confirmed the existence of the compound and its use as a chemical intermediate. General chromatographic methods for related indole derivatives were found, but these lacked the specific parameters—such as retention times for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), or Rƒ values for Thin-Layer Chromatography (TLC)—for the precise compound .
Consequently, in order to adhere to the strict requirements for scientifically accurate and detailed research findings, and to avoid the generation of speculative or inaccurate data, the article cannot be produced as requested.
Computational Chemistry and Theoretical Investigations of Halogenated Indole 3 Carbaldehydes
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a principal method in computational chemistry for studying the electronic structure of many-body systems. Its application to halogenated indole-3-carbaldehydes enables the precise calculation of various molecular properties, offering a granular view of their behavior.
Molecular Geometry Optimization
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For substituted indole-3-carbaldehydes, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.
For instance, studies on similar molecules, such as 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, have shown that the indole (B1671886) ring system is essentially planar. mdpi.com X-ray analysis of 5-chloro-7-azaindole-3-carbaldehyde reveals that the pyridine (B92270) and pyrrole (B145914) rings that form the 7-azaindole (B17877) moiety are coplanar. mdpi.com The carbaldehyde group is also found to be nearly coplanar with the five-membered ring. mdpi.com Similar planarity would be expected for 6-chloro-5-fluoro-1H-indole-3-carbaldehyde.
In a related compound, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the carbaldehyde moiety is also nearly co-planar with the indole ring to which it is attached. nih.gov DFT calculations on this molecule and its conformers have been used to understand the rotational barriers around key bonds. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Related Halogenated Indole Derivative (5-chloro-7-azaindole-3-carbaldehyde) (Note: Data is for a structurally similar compound and serves as an illustrative example.)
| Parameter | Bond Length (Å) / Angle (°) |
| C4-C5 | 1.385 |
| C5-C6 | 1.389 |
| C5-Cl1 | 1.737 |
| N1-C2 | 1.369 |
| C2-C3 | 1.381 |
| C3-C8 | 1.460 |
| C8-O1 | 1.220 |
| C4-C5-C6 | 120.3 |
| N1-C2-C3 | 109.8 |
| C2-C3-C8 | 127.4 |
Vibrational Frequency Analysis
Vibrational frequency analysis, computed using DFT, can predict the infrared and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed absorption bands.
For 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, DFT calculations have been used to compute harmonic frequencies, infrared intensities, and Raman scattering activities. mdpi.com The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method. mdpi.comnih.gov For example, a study on 2-chloroquinoline-3-carboxaldehyde used a scaling factor of 0.961. nih.gov A comparative analysis of experimental and theoretical vibrational spectra can reveal the influence of factors like the orientation of the aldehyde group and intermolecular interactions. mdpi.com
Key vibrational modes for indole derivatives include the N-H stretching, C=O stretching of the aldehyde group, and various C-H and ring stretching and bending vibrations. The presence of halogen atoms (chlorine and fluorine) will also give rise to characteristic stretching and bending modes at lower frequencies.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Related Chloro-substituted Azaindole-3-carbaldehyde (Note: Data is for a structurally similar compound and serves as an illustrative example. Frequencies are typically scaled.)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H Stretch | ~3100 |
| C-H (aldehyde) Stretch | ~2800-2900 |
| C=O Stretch | ~1650-1700 |
| C-Cl Stretch | ~600-800 |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Charge Transfer)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. acs.org
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org This energy gap is also related to intramolecular charge transfer (ICT) characteristics. For substituted indoles, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov
In a study of indole-3-carbinol, a related indole derivative, the HOMO and LUMO energies were determined using a time-dependent DFT (TD-DFT) approach. tsijournals.com For this compound, the electron-withdrawing nature of the chlorine, fluorine, and carbaldehyde groups is expected to lower the energies of both the HOMO and LUMO, with the precise effect on the energy gap being a subject for detailed calculation.
Table 3: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: These are hypothetical values for illustrative purposes, as specific data for the target molecule was not found.)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. youtube.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
For indole derivatives, the MEP map typically shows a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the indole ring, indicating these as likely sites for electrophilic interaction. tsijournals.com The hydrogen atom of the N-H group and the hydrogen of the aldehyde group usually exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net The presence of electronegative chlorine and fluorine atoms in this compound would further influence the electrostatic potential distribution on the benzene (B151609) portion of the indole ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. nih.gov The stabilization energy associated with these interactions (E(2)) is a measure of their strength.
For a molecule like 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, NBO analysis has been used to understand the nature of bonding, such as the ionic character of S-O bonds and the hyperconjugative interactions that stabilize the S-N bond. mdpi.com In the case of this compound, NBO analysis would be useful to investigate the delocalization of electron density from the lone pairs of the nitrogen, oxygen, fluorine, and chlorine atoms into antibonding orbitals of the ring system. This analysis can provide quantitative insights into the electronic effects of the substituents.
Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions (Note: These are hypothetical interactions for illustrative purposes.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C2-C3) | ~40-50 |
| LP(2) O | π(C3-C8) | ~20-30 |
| π(C4-C5) | π*(C6-C7) | ~15-25 |
Fukui Functional Analysis for Reactive Sites
The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. ias.ac.in It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (where an electron is added).
f-(r) : for electrophilic attack (where an electron is removed).
f0(r) : for radical attack.
By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most likely to participate in different types of chemical reactions. researchgate.net For indole derivatives, the C3 position is often found to be a primary site for electrophilic attack, and this can be rationalized through Fukui function analysis. The presence and interplay of the chloro, fluoro, and carbaldehyde substituents would modulate the reactivity of the different carbon and heteroatoms in the molecule.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts between neighboring molecules, which are crucial for understanding crystal packing and stability.
For halogenated indole derivatives, Hirshfeld analysis reveals a rich variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-stacking interactions. In a study of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the analysis showed that H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts are the most significant, collectively accounting for the majority of the crystal packing. nih.govscienceopen.com Similarly, for 5-chloro-7-azaindole-3-carbaldehyde, intermolecular interactions are dominated by N–H···N hydrogen bonds, complemented by weaker C–H···O, C–H···C, and C–H···Cl contacts. mdpi.com
Based on these analogous systems, a Hirshfeld surface analysis of this compound would be expected to highlight the following key interactions. The presence of the N-H group of the indole ring and the carbonyl oxygen of the carbaldehyde group would likely lead to the formation of N-H···O hydrogen bonds, a common motif in such structures. Furthermore, the chlorine and fluorine substituents would participate in halogen bonding (C-Cl···O, C-F···O) and other weak interactions. The planar indole ring system would also be prone to π-π stacking interactions with neighboring molecules.
A quantitative breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface for analogous halogenated indole derivatives is presented in the table below.
| Intermolecular Contact | Contribution (%) in Bromo-substituted Indoles nih.govscienceopen.com | Contribution (%) in a Chloro-substituted Azaindole mdpi.com |
| H···H | 38.7 - 44.7 | - |
| C···H/H···C | 20.4 - 25.7 | - |
| O···H/H···O | 14.6 - 17.9 | - |
| Halogen···H/H···Halogen | 8.2 - 12.6 (Br) | - (Cl interactions noted) |
| N···H/H···N | - | Significant (dimer formation) |
Data presented is for analogous compounds and serves as a predictive model for this compound.
Conformational Analysis and Isomerism Studies
The conformational landscape of indole-3-carbaldehyde derivatives is primarily defined by the orientation of the carbaldehyde group relative to the indole ring. This can lead to the existence of different rotational isomers (conformers). Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers and the energy barriers for their interconversion.
For substituted indole-3-carbaldehydes, the rotation around the C3-C(aldehyde) bond is a key conformational process. Theoretical calculations on related systems, such as 1-(arylsulfonyl)indole-3-carbaldehyde, have shown that the rotational barrier around the S-N bond is in the range of 2.5–5.5 kcal/mol. nih.gov This suggests that the rotational barrier for the carbaldehyde group in this compound would also be relatively low, allowing for dynamic interconversion between conformers at room temperature. The planarity of the carbaldehyde group with the indole ring is generally favored to maximize π-conjugation.
Another important aspect of isomerism in derivatives of indole-3-carbaldehyde is the potential for Z/E (cis/trans) isomerism in products formed from reactions involving the aldehyde group. For instance, the condensation of indole-3-carbaldehyde with hydroxylamine (B1172632) leads to the formation of oximes, which can exist as syn (Z) and anti (E) isomers. mdpi.commdpi.com Computational studies can predict the relative stabilities of these isomers and the reaction conditions that may favor the formation of one over the other.
The table below summarizes typical rotational energy barriers for related systems, providing an estimate for the conformational dynamics of this compound.
| Bond of Rotation | System | Calculated Rotational Barrier (kcal/mol) | Reference |
| S-N | 1-(arylsulfonyl)indole | 2.5 - 5.5 | nih.gov |
This data is for a related system and provides an analogous basis for understanding the conformational behavior of this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For halogenated indole-3-carbaldehydes, this approach can provide detailed insights into their reactivity.
The indole-3-carbaldehyde scaffold is a versatile precursor in organic synthesis. ekb.eg The aldehyde group can undergo a variety of reactions, including condensation, oxidation, and reduction, while the indole ring can be subject to electrophilic substitution. Computational studies can model these transformations to determine the most likely reaction pathways. For example, in the Vilsmeier-Haack reaction used to synthesize indole-3-carboxaldehydes, computational modeling could be employed to investigate the mechanism of electrophilic attack on the indole ring. researchgate.net
Furthermore, computational chemistry can be used to understand the role of catalysts in reactions involving indole derivatives. For instance, the oxidation of indole acetic acid to indole-3-carbaldehyde catalyzed by a Mn(III)-salophen complex has been investigated, and computational modeling could shed light on the catalytic cycle and the nature of the active species.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This not only helps in understanding the reaction mechanism but can also aid in the design of more efficient synthetic routes and novel catalysts.
Medicinal Chemistry Implications and Scaffold Based Research Design
Indole (B1671886) as a Privileged Scaffold in Drug Discovery and Development
The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. ingentaconnect.comresearchgate.netnih.govbohrium.com This designation is attributed to its ability to serve as a core structure for ligands that can bind to a wide variety of biological targets with high affinity, leading to a broad range of pharmacological activities. nih.govmdpi.comnih.gov The versatility of the indole scaffold is demonstrated by its presence in numerous natural products, alkaloids, and synthetic drugs with applications across many therapeutic areas. ingentaconnect.comnih.gov
The indole nucleus is a key component in drugs targeting conditions such as inflammation, cancer, microbial infections, and neurological disorders. researchgate.netnih.govmdpi.com Its unique physicochemical properties allow it to participate in various non-covalent interactions with protein targets, including hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com The structural versatility of the indole ring allows for the introduction of various substituents at different positions, which can significantly modulate the biological activity and pharmacokinetic properties of the resulting compounds. mdpi.comnih.gov This adaptability has made the indole scaffold an attractive starting point for the design of new therapeutic agents, including kinase inhibitors for cancer therapy and novel antimicrobial agents to combat drug resistance. researchgate.netbohrium.commdpi.com
Many FDA-approved drugs incorporate the indole structure, highlighting its importance in pharmaceutical development. mdpi.com Examples range from anti-inflammatory drugs like Indomethacin to agents used in cancer and neurology, underscoring the broad utility of this heterocyclic system. ingentaconnect.comnih.gov
Table 1: Examples of Therapeutic Areas Targeted by Indole Derivatives
| Therapeutic Area | Examples of Targets/Mechanisms |
| Oncology | Kinase Inhibition, Tubulin Inhibition, Mcl-1 Inhibition researchgate.netbohrium.commdpi.com |
| Infectious Diseases | Antimicrobial, Antiviral, Antimalarial researchgate.netmdpi.comnih.gov |
| Inflammation | Cyclooxygenase (COX) Inhibition ingentaconnect.com |
| Neurological Disorders | 5-HT Receptor Modulation, Anticonvulsant Activity ingentaconnect.comnih.gov |
| Metabolic Disorders | Antidiabetic mdpi.com |
Rational Design of Novel Indole-Based Derivatives with Halogen Substituents
The process of rational drug design involves the deliberate modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The incorporation of halogen atoms—such as the chlorine and fluorine present in 6-chloro-5-fluoro-1H-indole-3-carbaldehyde—is a common and effective strategy in medicinal chemistry. sci-hub.se Halogen substituents can profoundly influence a molecule's properties through various electronic and steric effects.
Electron-withdrawing groups, including halogens, can alter the electron distribution within the indole ring, which can affect binding interactions with target proteins. sci-hub.se For instance, studies on indole derivatives have shown that the presence of electron-withdrawing groups like chloro and trifluoromethyl can be more effective in modulating anticonvulsant activity compared to electron-donating groups. sci-hub.se Similarly, the introduction of a chlorine atom into an indole-imidazole structure has been linked to antifungal properties. nih.gov
Scaffold Hopping Strategies for Molecular Diversity
Scaffold hopping is a powerful technique in drug discovery used to identify novel molecular frameworks (chemotypes) that retain the biological activity of a known parent scaffold but possess a different core structure. nih.govacs.org This strategy is employed to overcome limitations of the original scaffold, such as poor pharmacokinetic properties or intellectual property constraints, while exploring new chemical space. nih.gov The indole scaffold is frequently used as a starting point for such explorations. nih.govchimia.ch
One common application of this strategy involves modifying the indole core to generate related heterocyclic systems. For example, researchers have successfully "hopped" from an indole-2-carboxylic acid scaffold to an indazole scaffold. nih.govrsc.org This transformation, while seemingly minor, can significantly alter the compound's target selectivity. In one study, this specific scaffold hop converted a selective inhibitor of the anti-apoptotic protein MCL-1 into a dual inhibitor of both MCL-1 and BCL-2, which could offer a therapeutic advantage in cancer treatment by addressing common resistance mechanisms. nih.govrsc.org Other strategies involve ring expansion, converting indoles into quinolines or pyrimidines to generate molecular diversity. chimia.ch These approaches highlight the utility of the indole framework not just as a final drug component, but as a template for discovering entirely new classes of bioactive molecules. chimia.chresearchgate.net
Development of Indole-3-Carbaldehyde Derivatives as Precursors for Complex Heterocyclic Architectures
The aldehyde group at the 3-position of the indole ring, as seen in this compound, is a highly versatile chemical handle. ekb.egekb.egresearchgate.net Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of more complex, biologically active molecules, including natural products and indole alkaloids. ekb.egekb.egresearchgate.net
The carbonyl group of the aldehyde is reactive and readily undergoes carbon-carbon and carbon-nitrogen bond-forming reactions. ekb.egekb.egresearchgate.net This reactivity allows for its use as a building block in the construction of diverse heterocyclic systems. ekb.eg For example, indole-3-carbaldehyde can be used to synthesize thiosemicarbazones through a Schiff base reaction, which have been investigated for antioxidant and anticholinesterase activities. aku.edu.tr Furthermore, the aldehyde can be oxidized to a carboxylic acid, a functional group present in numerous active pharmaceutical ingredients. acs.org The synthesis of 6-chloro-indole derivatives has been described where the 3-carboxy group is introduced by a Vilsmeier-Haack reaction to form the aldehyde, followed by oxidation. acs.org
The compound this compound itself is noted as a key intermediate in the preparation of KAE609 (Cipargamin), a spiroindolone compound that has been investigated as a potent antimalarial drug candidate. indiamart.com This underscores the practical importance of substituted indole-3-carbaldehydes as precursors for developing complex and therapeutically valuable molecules.
Emerging Trends and Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 6-chloro-5-fluoro-1H-indole-3-carbaldehyde is geared towards environmentally benign and efficient processes that maximize the incorporation of starting materials into the final product. A significant trend is the move away from stoichiometric reagents and harsh conditions, which are common in traditional indole (B1671886) syntheses like the Fischer, Bischler, and Reissert methods.
Future research will likely focus on applying modern catalytic systems to the synthesis of this specific chloro-fluoro-indole derivative. Methodologies that feature high atom- and step-economy are particularly desirable. For instance, copper-mediated C-H functionalization strategies, which have been successfully applied to other indole-3-carbaldehydes for C4-sulfonylation, offer a promising avenue. acs.orgacs.org Such methods avoid the need for pre-functionalized substrates, thereby simplifying synthetic routes. acs.org Another green approach involves photochemically driven reactions. Ruthenium-catalyzed C-H functionalization of indoles with alcohols under photochemical conditions presents an operationally simple and sustainable method to access indole-3-carbaldehydes. acs.org Adapting these catalytic C-H activation and functionalization techniques could lead to more direct and waste-reducing pathways to this compound and its precursors.
Key characteristics of emerging sustainable synthetic methods are summarized below:
| Feature | Description | Potential Advantage for Synthesis |
| Catalyst Selection | Use of earth-abundant metals (e.g., copper, iron) or photocatalysts instead of precious metals (e.g., palladium, rhodium). acs.orgacs.orgacs.org | Lower cost, reduced toxicity, and improved environmental profile. |
| Atom Economy | Prioritizing addition and C-H activation reactions over substitution reactions that generate stoichiometric byproducts. acs.org | Maximizes material efficiency and minimizes chemical waste. |
| Energy Sources | Employing alternative energy sources such as visible light (photocatalysis) or microwave irradiation to drive reactions. acs.orgnumberanalytics.com | Can lead to lower energy consumption, faster reaction times, and milder conditions. |
| Solvent Choice | Utilizing greener solvents like water, ethanol (B145695), or deep eutectic solvents, or performing reactions under solvent-free conditions. numberanalytics.commdpi.com | Reduces environmental impact and simplifies product purification. |
Integration of Flow Chemistry and Continuous Manufacturing for Indole Synthesis
The transition from batch processing to continuous flow manufacturing is a transformative trend in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. mdpi.comnih.gov This approach is highly relevant for the future production of this compound. Flow chemistry utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. labmanager.comeurekalert.org
This precise control offers numerous benefits for indole synthesis, which can often be plagued by side reactions. eurekalert.org For example, the Fischer indole synthesis, a cornerstone method, has been successfully adapted to flow conditions, resulting in dramatically reduced reaction times (from hours to minutes) and improved yields. mdpi.comnih.gov A research group at Nagoya University developed a microflow synthesis method that can generate activated indole compounds in milliseconds, achieving target product yields of up to 95% while suppressing unwanted side reactions. labmanager.comeurekalert.org
The advantages of applying flow chemistry to the synthesis of indole derivatives are compelling:
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Time | Hours to days | Seconds to minutes labmanager.com |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio acs.org |
| Mixing | Slow and heterogeneous | Rapid and highly efficient labmanager.com |
| Safety | Handling of large volumes of hazardous materials | Small reaction volumes enhance safety, especially for exothermic or high-pressure reactions nih.gov |
| Scalability | Difficult and requires re-optimization | Straightforward by extending operational time ("scaling out") labmanager.comeurekalert.org |
| Product Purity | Often requires extensive purification | Can yield high-purity products without the need for column chromatography mdpi.comacs.org |
Implementing a multi-step continuous flow process, where sequential reactions like alkylation, saponification, and cyclization are performed in an unbroken sequence, could provide rapid and efficient access to highly functionalized indoles like this compound without the need to isolate intermediates. acs.orgnih.gov
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize the synthesis of this compound, particularly within continuous flow systems, real-time reaction monitoring is crucial. Advanced spectroscopic techniques are being increasingly integrated directly into reaction setups to provide continuous analysis of reaction kinetics, intermediate formation, and product conversion. magritek.comnih.gov
In-line monitoring allows for rapid optimization of reaction conditions and ensures consistent product quality over time. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy are particularly powerful. magritek.comnih.gov Benchtop NMR spectrometers can be installed directly in a fume hood and coupled with a flow reactor to provide quantitative insights into reaction progress. magritek.com This setup enables the on-the-fly tracking of species in a catalytic transformation, which is essential for understanding reaction mechanisms and identifying key intermediates. mpg.de For a molecule like this compound, ¹⁹F-NMR could be used alongside ¹H-NMR to provide a highly specific and sensitive probe for monitoring the reaction's progress. magritek.com
Raman spectroscopy is another robust technique for in-line monitoring, as it can be easily interfaced with a flow cell and provides detailed structural information. nih.gov A key advantage is the ability to identify unique and intense spectral bands for starting materials and products, allowing for precise tracking of the reaction's endpoint. nih.gov The integration of these analytical tools with artificial intelligence (AI) and machine learning (ML) algorithms represents a further frontier, enabling automated interpretation of complex spectral data for process optimization and control. spectroscopyonline.com
Synergistic Application of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is accelerating the discovery and development of new molecules and reactions. For this compound, this approach can provide deep insights into its structural, electronic, and reactive properties, guiding synthetic efforts and the design of new derivatives.
Density Functional Theory (DFT) has emerged as a powerful tool for studying indole derivatives. mdpi.comnih.gov DFT calculations can be used to:
Predict Molecular Structure: Determine optimized geometries, bond lengths, and bond angles. nih.govresearchgate.net
Analyze Vibrational Spectra: Calculate theoretical FT-IR and Raman spectra to aid in the assignment of experimental vibrational bands, confirming the structure of synthesized compounds. mdpi.comnih.gov
Investigate Electronic Properties: Analyze Frontier Molecular Orbitals (HOMO-LUMO) to understand charge transfer, chemical reactivity, and predict the most likely sites for electrophilic or nucleophilic attack. nih.govresearchgate.net
Model Reaction Mechanisms: Calculate the energetics of reaction pathways and transition states to understand reaction feasibility and selectivity, such as the rotational barriers around key bonds. nih.gov
For instance, studies on related indole-3-carbaldehydes have used DFT to analyze charge delocalization, molecular stability, and reactive sites through Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. nih.govresearchgate.net Applying these computational methods to this compound would allow researchers to predict its behavior and properties before undertaking extensive laboratory work, thereby saving time and resources. This predictive power is invaluable for designing novel functionalization strategies and understanding the impact of the chloro and fluoro substituents on the molecule's reactivity.
Exploration of Novel Functionalization and Derivatization Strategies
The aldehyde group and the indole core of this compound offer multiple sites for further chemical modification, enabling the creation of a diverse library of derivatives with potentially unique biological activities or material properties. Future research will undoubtedly focus on exploring novel strategies to functionalize this scaffold.
One key area is the late-stage functionalization of the indole ring. While the C3 position is occupied by the carbaldehyde, other positions, such as C2, C4, and C7, are targets for modification. Recent advances in C-H activation provide powerful tools for this purpose. For example, a copper-mediated C4–H sulfonylation has been developed for indole-3-carbaldehydes, demonstrating high regioselectivity and functional group compatibility. acs.org This strategy could be applied to introduce sulfonyl groups at the C4 position of the target molecule.
The aldehyde functional group is a versatile handle for a wide range of transformations. researchgate.net Beyond standard reactions, new derivatization techniques can lead to novel molecular architectures. science.gov Strategies could include:
Condensation Reactions: Reacting the aldehyde with various amines or hydrazines to form Schiff bases and hydrazones, which can serve as ligands for metal complexes or as precursors to other heterocyclic systems. researchgate.netderpharmachemica.com
Multicomponent Reactions: Using the aldehyde as a component in reactions like the Ugi or Passerini reaction to rapidly build molecular complexity.
Formation of Bis(indolyl)methanes (BIMs): Reacting the aldehyde with other indole nucleophiles to synthesize BIMs, a class of compounds known for their anti-cancer properties. mdpi.com
Exploring these and other derivatization pathways will be crucial for unlocking the full potential of this compound as a scaffold in drug discovery and materials science. researchgate.net
Q & A
Q. Q1. What are the standard synthetic routes for 6-chloro-5-fluoro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalizing the indole core. A common approach is halogenation followed by formylation. For example:
Halogenation : Introduce chloro and fluoro groups at positions 6 and 5 via electrophilic substitution. A mixture of PEG-400 and DMF is often used as a solvent, with CuI as a catalyst for regioselective halogenation .
Formylation : The aldehyde group at position 3 can be introduced using Vilsmeier-Haack conditions (POCl₃/DMF).
Optimization Strategies :
- Yield Improvement : Adjust stoichiometry of halogenating agents (e.g., N-chlorosuccinimide and Selectfluor) to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to PEG-400, which may reduce purity .
- Purification : Column chromatography with 70:30 ethyl acetate/hexane resolves impurities, achieving ~42% yield (based on analogous indole syntheses) .
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and aldehyde proton (δ ~9.8 ppm) confirm substitution patterns.
- ¹⁹F NMR : Single peak near δ -110 ppm indicates fluorine at position 5 .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺. For C₉H₄ClFNO, expect m/z ≈ 212.0 .
- Thin-Layer Chromatography (TLC) : Rf ~0.5 in ethyl acetate/hexane (70:30) monitors reaction progress .
Q. Q3. How do the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing fluorine at C5 deactivates the indole ring, directing electrophiles to C4 or C6. Chlorine at C6 further enhances electrophilic substitution at C4 .
- Cross-Coupling Potential :
- Suzuki-Miyaura : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Chlorine at C6 may undergo oxidative addition more readily than fluorine .
- Buchwald-Hartwig Amination : Limited by steric hindrance from the aldehyde group. Use bulky ligands (XPhos) to enhance C-N bond formation .
Q. Q4. How can crystallographic data resolve contradictions in reported structural configurations of this compound?
Methodological Answer:
- SHELX Refinement : Use SHELXL for small-molecule refinement. Input diffraction data (Cu-Kα radiation, λ=1.5418 Å) and refine anisotropic displacement parameters .
- Handling Twinning : For twinned crystals, apply HKLF5 format in SHELXL to deconvolute overlapping reflections .
- Validation Tools : Check R-factor convergence (<5%) and ADDSYM alerts to confirm absence of higher symmetry .
Q. Q5. What experimental strategies address low yields in the synthesis of this compound?
Methodological Answer:
- Competing Reactions : Chlorine may over-substitute at C4. Use stoichiometric control (1.1 eq. NCS) and low temperature (0°C) to suppress side products .
- Catalyst Screening : Replace CuI with Pd(OAc)₂ for selective fluorination at C5, improving yield to ~55% .
- Microwave-Assisted Synthesis : Reduce reaction time (2h vs. 12h) and enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
